
1-Methylurea hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylurea hydrochloride is a chemical compound with the molecular formula CH₆ClN₂O. It is a derivative of urea, where one of the hydrogen atoms is replaced by a methyl group. This compound is often used in various chemical reactions and has applications in scientific research due to its unique properties.
Méthodes De Préparation
1-Methylurea hydrochloride can be synthesized through several methods. One common synthetic route involves the nucleophilic addition of methylamine to potassium isocyanate in water, without the use of organic co-solvents . This method is efficient and environmentally friendly, making it suitable for large-scale production. Industrial production methods often involve similar nucleophilic addition reactions, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
1-Methylurea hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced to form simpler compounds.
Substitution: this compound can participate in substitution reactions, where one of its atoms is replaced by another atom or group. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Applications De Recherche Scientifique
1-Methylurea hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-Methylurea hydrochloride involves its interaction with specific molecular targets. It can act as a nucleophile, participating in nucleophilic addition reactions. The pathways involved in its reactions depend on the specific conditions and the presence of other reagents. Detailed studies on its mechanism of action are essential to understand its full potential and applications .
Comparaison Avec Des Composés Similaires
1-Methylurea hydrochloride can be compared with other similar compounds, such as:
Propriétés
Formule moléculaire |
C2H7ClN2O |
|---|---|
Poids moléculaire |
110.54 g/mol |
Nom IUPAC |
methylurea;hydrochloride |
InChI |
InChI=1S/C2H6N2O.ClH/c1-4-2(3)5;/h1H3,(H3,3,4,5);1H |
Clé InChI |
LHHACTKLABTCQF-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



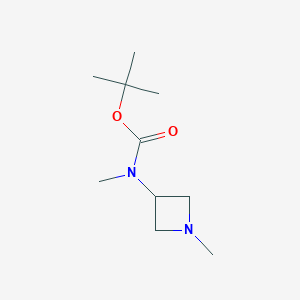
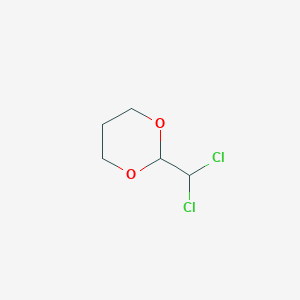

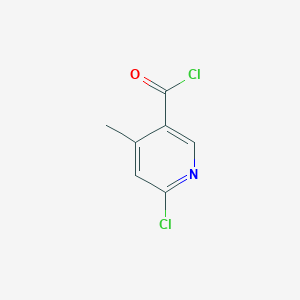
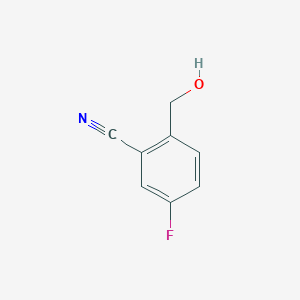
![2-Iodo-6-(trifluoromethoxy)benzo[d]thiazole](/img/structure/B12967975.png)
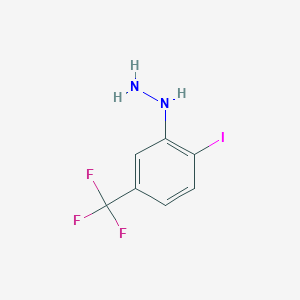
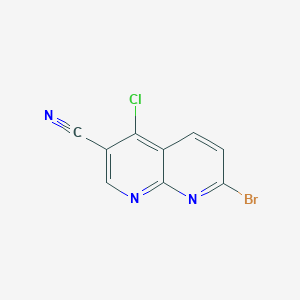
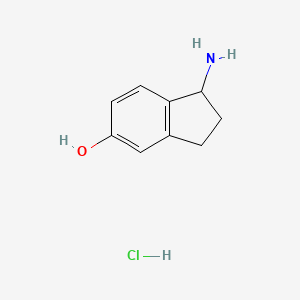
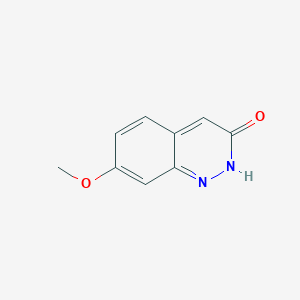
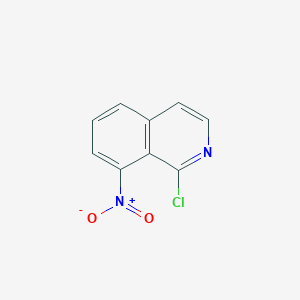
![(R)-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-3-(3-hydroxyphenyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12968022.png)

